molecular formula C16H15F2NO4S2 B2762913 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1706336-33-5

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No.: B2762913
CAS No.: 1706336-33-5
M. Wt: 387.42
InChI Key: KNBWZFDPBJJPLK-UHFFFAOYSA-N
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Description

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of fluorine atoms and sulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with sodium sulfite to form 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with azetidine in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its fluorine atoms and sulfonyl groups. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chlorobenzyl)sulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine
  • 1-((4-Methylbenzyl)sulfonyl)-3-((4-methylphenyl)sulfonyl)azetidine
  • 1-((4-Bromobenzyl)sulfonyl)-3-((4-bromophenyl)sulfonyl)azetidine

Uniqueness

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4S2/c17-13-3-1-12(2-4-13)11-24(20,21)19-9-16(10-19)25(22,23)15-7-5-14(18)6-8-15/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBWZFDPBJJPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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